Cas no 1073339-10-2 (2,3-Methylenedioxyphenylboronic acid pinacol ester)
2,3-Methylenedioxyphenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2,3-Methylenedioxyphenylboronic acid pinacol ester
- 2-(1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- B-6398
- MFCD12405524
- GVVNJCCBLOXETG-UHFFFAOYSA-N
- AKOS025293827
- 2-(1,3-dioxaindan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1073339-10-2
- LS-14220
- EN300-215844
- 2-(BENZO[D][1,3]DIOXOL-4-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- CS-0176698
- AT16485
- DB-355162
- YSB33910
- SCHEMBL16042831
- Z2049763649
- 2,3-Methylenedioxyphenylboronic acid, pinacol ester
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- MDL: MFCD12405524
- Inchi: 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-7H,8H2,1-4H3
- InChI Key: GVVNJCCBLOXETG-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=C3C=2OCO3)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 248.12200
- Monoisotopic Mass: 248.1219892Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- PSA: 36.92000
- LogP: 1.71450
2,3-Methylenedioxyphenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM204677-1g |
2-(Benzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073339-10-2 | 95% | 1g |
$632 | 2023-02-03 | |
| abcr | AB311651-250 mg |
2,3-Methylenedioxyphenylboronic acid pinacol ester; 98% |
1073339-10-2 | 250mg |
€382.00 | 2023-04-26 | ||
| abcr | AB311651-1 g |
2,3-Methylenedioxyphenylboronic acid pinacol ester; 98% |
1073339-10-2 | 1g |
€807.00 | 2023-04-26 | ||
| TRC | M322400-10mg |
2,3-Methylenedioxyphenylboronic Acid Pinacol Ester |
1073339-10-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M322400-50mg |
2,3-Methylenedioxyphenylboronic Acid Pinacol Ester |
1073339-10-2 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M322400-100mg |
2,3-Methylenedioxyphenylboronic Acid Pinacol Ester |
1073339-10-2 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-215844-0.05g |
2-(1,3-dioxaindan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073339-10-2 | 95% | 0.05g |
$101.0 | 2023-09-16 | |
| Enamine | EN300-215844-0.1g |
2-(1,3-dioxaindan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073339-10-2 | 95% | 0.1g |
$152.0 | 2023-09-16 | |
| Enamine | EN300-215844-0.25g |
2-(1,3-dioxaindan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073339-10-2 | 95% | 0.25g |
$216.0 | 2023-09-16 | |
| Enamine | EN300-215844-0.5g |
2-(1,3-dioxaindan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073339-10-2 | 95% | 0.5g |
$407.0 | 2023-09-16 |
2,3-Methylenedioxyphenylboronic acid pinacol ester Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2,3-Methylenedioxyphenylboronic acid pinacol ester
Comprehensive Overview of 2,3-Methylenedioxyphenylboronic acid pinacol ester (CAS No. 1073339-10-2)
2,3-Methylenedioxyphenylboronic acid pinacol ester (CAS No. 1073339-10-2) is a highly versatile boronic ester compound widely utilized in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of arylboronic esters, which are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its unique methylenedioxy moiety enhances its reactivity and selectivity, making it a preferred choice for constructing complex molecular architectures.
The growing interest in 2,3-Methylenedioxyphenylboronic acid pinacol ester is driven by its applications in drug discovery, particularly in the development of heterocyclic compounds and biologically active molecules. Researchers are increasingly exploring its potential in designing targeted therapies and small-molecule inhibitors, aligning with the current trend of precision medicine. Additionally, its stability under ambient conditions and compatibility with various reaction conditions make it a reliable reagent for high-throughput screening and combinatorial chemistry.
From an industrial perspective, 2,3-Methylenedioxyphenylboronic acid pinacol ester is gaining traction in the production of advanced materials, such as organic semiconductors and liquid crystals. Its ability to facilitate C-C bond formation under mild conditions is particularly valuable for fabricating π-conjugated systems, which are essential for optoelectronic devices like OLEDs and solar cells. This aligns with the global push toward sustainable energy solutions and green chemistry practices.
One of the most frequently searched questions regarding this compound is: "What are the synthetic routes for 2,3-Methylenedioxyphenylboronic acid pinacol ester?" The synthesis typically involves the esterification of 2,3-methylenedioxyphenylboronic acid with pinacol in the presence of a dehydrating agent. Alternative methods include transesterification or Pd-catalyzed borylation of halogenated precursors. These methods are well-documented in peer-reviewed journals, catering to the needs of both academic and industrial chemists.
Another hot topic is the storage and handling of 2,3-Methylenedioxyphenylboronic acid pinacol ester. While it is relatively stable, best practices recommend storing it under inert conditions to prevent hydrolysis. Users often search for "solubility data" and "compatibility with common solvents", which are critical for reaction planning. This compound is soluble in THF, DMSO, and dichloromethane, but insoluble in water, making it ideal for anhydrous reactions.
In the context of SEO optimization, keywords like "buy 2,3-Methylenedioxyphenylboronic acid pinacol ester", "suppliers of CAS 1073339-10-2", and "applications in medicinal chemistry" are highly relevant. These terms reflect the commercial and research demand for this compound. Furthermore, integrating long-tail keywords such as "mechanism of Suzuki coupling with methylenedioxyphenylboronic esters" can enhance the article's visibility in niche search queries.
To summarize, 2,3-Methylenedioxyphenylboronic acid pinacol ester (CAS No. 1073339-10-2) is a multifaceted reagent with significant implications in drug development, material science, and catalysis. Its role in advancing sustainable chemistry and cutting-edge research underscores its importance in the scientific community. As interest in boron-containing compounds continues to rise, this ester remains a key player in innovative chemical solutions.
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